molecular formula C18H18N2OS B2513019 2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-ethoxybenzo[d]thiazole CAS No. 863001-02-9

2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-ethoxybenzo[d]thiazole

Cat. No. B2513019
CAS RN: 863001-02-9
M. Wt: 310.42
InChI Key: MKSMBEKZQUUFNT-UHFFFAOYSA-N
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Description

This compound is a derivative of benzo[d]thiazole, which is a bicyclic compound consisting of fused benzene and thiazole rings . It also contains a 3,4-dihydroisoquinoline group . Compounds with these groups are often studied for their potential biological activities .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through multi-component reactions . For instance, a modified Strecker synthesis has been used to produce a compound with a 3,4-dihydroisoquinolin-2(1H)-yl group .


Molecular Structure Analysis

The molecular structure of this compound would likely include a benzo[d]thiazole ring fused with a 3,4-dihydroisoquinoline group. The exact structure would depend on the specific locations of the ethoxy group and other substituents .

Scientific Research Applications

Inhibitor of Aldo-Keto Reductase AKR1C3

This compound has been identified as a novel, highly potent, and isoform-selective inhibitor of aldo-keto reductase AKR1C3 . AKR1C3 is a target of interest in both breast and prostate cancer . The compound showed good cellular potency, as measured by inhibition of AKR1C3 metabolism of a known dinitrobenzamide substrate .

Antifungal Applications

A series of 2-aryl-3,4-dihydroisoquinolin-2-iums were reasonably designed and productively synthesized by introducing benzoic acid and phenol pharmacophores into the 2-position of isoquinoline . These structures were identified by NMR and HRMS .

Antimicrobial Activities

A series of benzothiazole based dispersed azo compounds were synthesized and evaluated for their in vitro antimicrobial activities against various bacterial and fungal strains . The results exhibited potent antimicrobial activities compared with the reference compound .

Anticancer Activity

The synthesized azo dyes were evaluated for their in vitro anticancer activity against different human cancer cell lines such as A549, K562 and MDA-MB-231 . The results showed promising anticancer potential .

Molecular Docking Studies

Molecular docking studies have been performed to show the possible interaction between the synthesized chemical compound and the receptor . This helps in understanding the mechanism of action of the compound .

Pharmaceutical Testing

The compound “2-(6-ethoxy-1,3-benzothiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline” is used for pharmaceutical testing . High-quality reference standards are used for accurate results .

properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-6-ethoxy-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-2-21-15-7-8-16-17(11-15)22-18(19-16)20-10-9-13-5-3-4-6-14(13)12-20/h3-8,11H,2,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSMBEKZQUUFNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-ethoxybenzo[d]thiazole

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